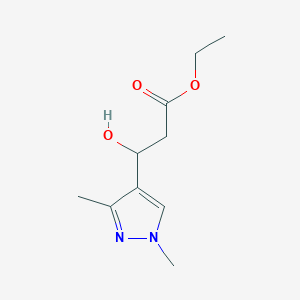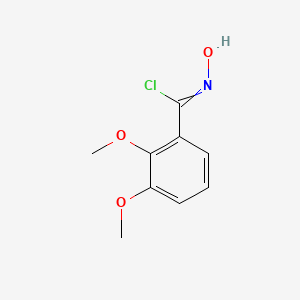![molecular formula C10H11NOS B13680555 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one](/img/structure/B13680555.png)
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmaceutical activities. The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Morita-Baylis-Hillman carbonates and 2-mercaptobenzimidazoles in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds under mild conditions and yields the desired product with good regio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antidiabetic, antitubercular, and anti-inflammatory activities
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, as an antidiabetic agent, it inhibits enzymes such as alpha-glucosidase and alpha-amylase, thereby reducing the breakdown of carbohydrates and lowering blood glucose levels . In antitubercular applications, it targets bacterial enzymes and disrupts essential metabolic pathways, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of 2,2-Dimethyl-2H-benzo[e][1,3]thiazin-4(3H)-one and exhibit similar biological activities, such as inhibition of insulin release and vascular smooth muscle relaxation.
Benzimidazo[2,1-b][1,3]thiazines: These compounds share structural similarities and are known for their diverse biological activities, including antitumor and antimicrobial properties.
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its ring structure. This unique configuration contributes to its distinct chemical reactivity and broad range of applications in scientific research and industry .
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2,2-dimethyl-3H-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C10H11NOS/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) |
InChI Key |
AUWYRPLRWATMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)

![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)






![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
![Ethyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13680565.png)
